

Standard Operating Procedure: Disposal of SPI-112, a Potent Investigational Compound

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Compound of Interest

Compound Name: SPI-112

Cat. No.: B15543501

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Disclaimer: The compound "**SPI-112**" is not publicly documented. The following procedures are based on established safety and disposal guidelines for potent, non-DEA regulated, hazardous investigational pharmaceutical products. All personnel must consult their institution's Environmental Health & Safety (EHS) department and the compound's specific Safety Data Sheet (SDS) before handling or disposal.

This guide provides essential safety and logistical information for the proper disposal of the hypothetical potent investigational compound **SPI-112**, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Key Disposal and Safety Parameters

The following table summarizes critical quantitative limits and timelines for managing hazardous investigational waste.

Parameter	Guideline	Description
Hazardous Waste Storage (Lab)	Max. 10 gallons total	The total volume of hazardous waste stored in a laboratory should not exceed this limit.[1]
SAA Storage (Partial Container)	Up to 1 year	A partially filled, properly closed and labeled hazardous waste container can remain in a Satellite Accumulation Area (SAA).[2]
SAA Storage (Full Container)	Max. 3 days	Once a waste container is full, it must be removed from the SAA within three days.[2][3]
Expired Product Holding Period	60 days	Expired investigational products should be held for a maximum of 60 days awaiting sponsor disposition before being destroyed.[4]
Aqueous Waste pH for Drain Disposal	pH 5.5 - 10.5	Only applies to non-hazardous, dilute aqueous solutions. Potent compounds like SPI-112 should not be drain disposed.
Record Retention	Min. 3 years	All records related to the disposal and destruction of the investigational product must be maintained for a minimum of three years.
Deactivation Efficiency	>99%	Using activated carbon-based methods can achieve over 99% deactivation of the active pharmaceutical ingredient over a 28-day period.

Protocol for Disposal of SPI-112 Waste

This protocol outlines the step-by-step process for the safe handling and disposal of **SPI-112** from the point of generation to final destruction.

Personnel Requirements: All laboratory personnel handling this waste must be current on institutional Chemical Waste Management training.

Step 1: Hazard Characterization

- Contact your institution's EHS department to confirm that **SPI-112** is classified as a hazardous waste according to the Resource Conservation and Recovery Act (RCRA).
- Review the SDS for specific handling, reactivity, and personal protective equipment (PPE) requirements.

Step 2: Waste Segregation and Container Selection

- Collect waste **SPI-112** (solids, contaminated labware, and liquids) in a designated, compatible hazardous waste container.
 - Use sturdy, leak-proof containers with secure, screw-top caps.
 - For liquid waste, ensure the container material is chemically resistant to the compound and any solvents.
 - Never mix incompatible waste streams. For example, do not mix acidic waste with organic solvent waste.
- The first rinse of any emptied chemical container must be collected and disposed of as hazardous waste.

Step 3: Labeling

- As soon as the first drop of waste is added, affix a "Hazardous Waste" label obtained from EHS to the container.
- Complete the label with the following information:

- The words "Hazardous Waste".
- Principal Investigator's (PI) name and contact number.
- Laboratory building and room number.
- Full chemical name(s) of all constituents, including solvents (no abbreviations or formulas).
- The percentage or volume composition of each component.
- Associated hazards (e.g., toxic, flammable, corrosive).

Step 4: Accumulation and Storage

- Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.
- The SAA must be under the control of the laboratory personnel generating the waste.
- All liquid waste containers must be stored in secondary containment (e.g., a plastic tub) to prevent spills.
- Keep waste containers securely capped at all times, except when adding waste.
- Conduct and document weekly inspections of the SAA to check for leaks or container degradation.

Step 5: Chemical Deactivation Protocol (Activated Carbon Method) For enhanced safety and to render the compound non-retrievable, a deactivation step is recommended prior to EHS pickup. This method is based on the high adsorption capacity of activated carbon.

- Objective: To irreversibly adsorb **SPI-112** onto activated carbon, neutralizing its activity.
- Methodology:
 - Select a hazardous waste container large enough to hold the waste plus the deactivation materials, ensuring at least one inch of headroom.

- For every 1 gram of solid **SPI-112** waste or 10 mL of concentrated liquid waste, add approximately 10 grams of powdered activated carbon to the container.
- Add water to the container to create a slurry, ensuring all waste is wetted. The water initiates the adsorption process.
- Securely cap the container and agitate gently to ensure thorough mixing.
- Allow the mixture to stand in the SAA. While significant deactivation occurs within hours, near-complete deactivation can take up to 28 days.
- The container must still be labeled as hazardous waste, with "Activated Carbon" added to the list of constituents.

Step 6: Arranging for Final Disposal

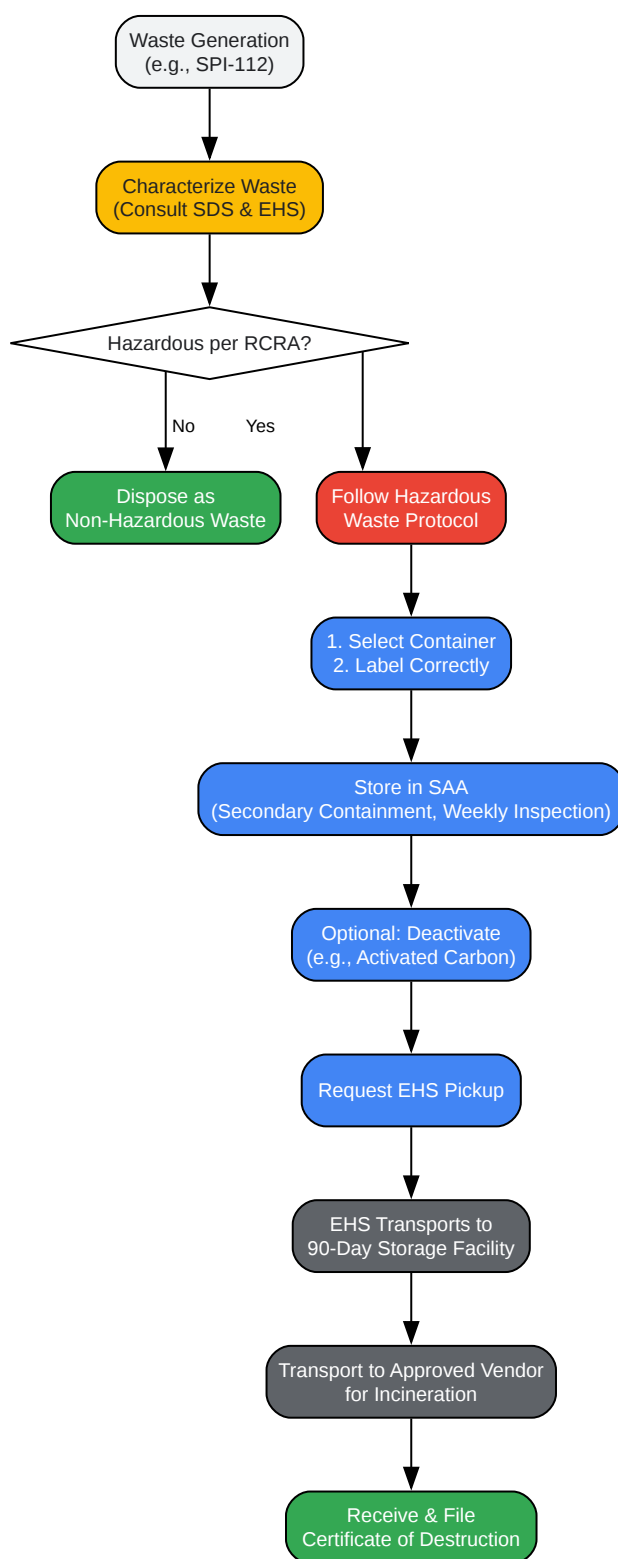
- Once the container is full (or approaching the 1-year time limit), submit a chemical waste pickup request to EHS.
- EHS will collect the container, transport it to a central storage facility, and arrange for final disposal, which is typically high-temperature incineration by a certified vendor.

Step 7: Documentation and Record Keeping

- Maintain a copy of the completed waste pickup request form for your records.
- The disposal vendor will provide a certificate of destruction to the institution. Ensure these records are accessible and are retained for at least three years.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of investigational compounds like **SPI-112**.



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Caption: Decision workflow for disposal of potent investigational compounds.

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